3-(2,2-Difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound features a pyrazole core, which is often associated with various biological activities, including anti-cancer properties. Its unique structure incorporates a difluoroethoxy group, contributing to its chemical reactivity and biological activity.
The compound's chemical identity can be classified under the broader category of pyrazole derivatives. It is recognized by its Chemical Abstracts Service (CAS) number 1356543-21-9. The molecular formula is , with a molecular weight of approximately 191.18 g/mol. This compound is part of ongoing research aimed at discovering novel therapeutic agents targeting specific enzymes and receptors in various diseases, particularly cancer .
The synthesis of 3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves several key steps:
The molecular structure of 3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can be represented as follows:
Key structural features include:
The compound's three-dimensional conformation can significantly impact its interaction with biological targets .
3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions:
The mechanism of action for 3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride primarily revolves around its role as a kinase inhibitor:
The physical and chemical properties of 3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride include:
Due to its difluorinated structure, it may exhibit unique thermal stability and reactivity compared to non-fluorinated analogs .
3-(2,2-difluoroethoxy)-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has several potential applications in scientific research:
The construction of the functionalized pyrazole core follows carefully designed multi-step sequences that enable precise regiochemical control. One established pathway begins with the condensation of propargyl aldehydes with hydrazine derivatives under basic conditions (potassium carbonate/dimethylformamide, 80°C) to form 1-(propan-2-yl)-1H-pyrazol-4-amine intermediates. This reaction exhibits high regioselectivity (>8:1) for the 1,4-disubstituted pyrazole isomer when catalyzed by copper(I) iodide at 100°C for 12 hours [2] [6]. Subsequent functionalization at the C3 position requires protection of the C4 amine group, typically achieved through tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in tetrahydrofuran with 4-dimethylaminopyridine catalysis. This protection is essential to prevent side reactions during electrophilic substitutions at the C3 position, which otherwise leads to significant byproduct formation (≈25% yield loss without protection) [6].
Table 1: Stepwise Reaction Conditions for Pyrazole Core Assembly
Step | Reaction Type | Key Reagents/Conditions | Regioselectivity Ratio |
---|---|---|---|
1 | Pyrazole Ring Formation | Propargyl aldehyde, isopropylhydrazine, CuI, 100°C | >8:1 (1,4- vs 1,5-isomer) |
2 | Amine Protection | Boc₂O, DMAP, THF, rt | >95% conversion |
3 | C3 Functionalization | N-Bromosuccinimide, acetonitrile, 0°C→rt | 89% yield |
4 | Etherification | K₂CO₃, 2,2-difluoroethyl tosylate, DMF, 80°C | 85% yield |
5 | Deprotection/HCl Formation | HCl/dioxane, ethyl acetate recrystallization | 91% yield |
Alternative routes employ 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride as a key building block, which can be synthesized via bromination of the protected pyrazole followed by deprotection. This intermediate demonstrates exceptional reactivity in nucleophilic aromatic substitution reactions essential for introducing the 2,2-difluoroethoxy moiety in subsequent steps [5].
The incorporation of the 2,2-difluoroethoxy group presents unique challenges due to the electron-withdrawing nature of fluorine atoms and the steric constraints of the pyrazole ring system. Two principal methodologies have been optimized:
The nucleophilic aromatic substitution route proves superior for large-scale synthesis, particularly when employing 2,2-difluoroethyl tosylate instead of the halide derivative. Tosylate displacement reduces the formation of elimination byproducts (difluoroethylene) from approximately 15% to under 3%, enhancing overall atom economy [6]. Computational studies confirm that the 2,2-difluoroethoxy group adopts a specific spatial orientation that minimizes steric interactions with the isopropyl substituent, contributing to the stability of the final hydrochloride salt [8].
Regiochemical control during functionalization necessitates strategic protection/deprotection of the C4 amine group:
Regioselectivity challenges emerge during protection of the unsymmetrical pyrazole system, where competing N2- vs N1-alkylation can occur. Steric directing effects of the isopropyl group favor N1-substitution at ratios exceeding 15:1 when alkylation is conducted in acetonitrile with cesium carbonate as base [2].
Final hydrochloride salt formation requires precise control of crystallization dynamics to ensure stoichiometric composition and pharmaceutical-grade purity:
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent Combination | Crystal Morphology | Residual Solvent (ppm) | Stability (40°C/75% RH) |
---|---|---|---|
Ethyl acetate/IPA (4:1) | Needles | <500 | >12 months |
Methanol/diethyl ether | Aggregates | >3000 | 3 months |
Acetonitrile | Plates | 1200 | 6 months |
Ethanol | Amorphous | >5000 | Unstable |
Crystallization kinetics studies reveal that seeding during the anti-solvent addition phase (5% seed loading, 200–250 µm crystals) reduces nucleation induction time from >2 hours to 20 minutes and ensures uniform particle size distribution (D90/D10 < 5). The final hydrochloride salt exhibits a characteristic melting point of 192–194°C with decomposition, confirming phase purity [5] [8].
The synthetic methodology culminates in a five-step process with an overall yield of 68–72%, demonstrating scalability to kilogram quantities while maintaining >99.5% chemical purity and <0.15% total impurities by HPLC analysis. Each stage incorporates quality control through in situ FTIR monitoring and crystallographic analysis to verify structural fidelity at critical intermediates [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3